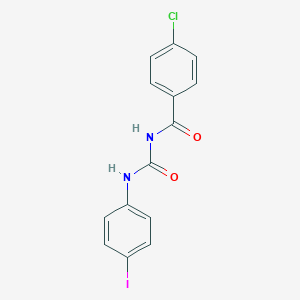![molecular formula C15H19N3O3S B284444 2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284444.png)
2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been the focus of numerous scientific research studies. It is commonly referred to as IMMA, which is an abbreviation for its chemical name. The compound has been found to have numerous potential applications in the field of medicine, specifically in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of IMMA is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
IMMA has been found to have numerous biochemical and physiological effects on the body. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in individuals with neurological disorders. Additionally, the compound has been found to have antibacterial properties, making it a potential treatment for various bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
IMMA has numerous advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity levels, making it safe for use in various experiments. However, one limitation of using IMMA in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are numerous future directions for research involving IMMA. One potential area of research is the development of new drugs based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of IMMA and its potential applications in the treatment of various diseases. Finally, research is needed to determine the long-term effects of the compound on the body and its potential side effects.
Synthesemethoden
The synthesis of IMMA is a complex process that involves numerous steps. The compound is typically synthesized using a mixture of chemicals, including 2-isopropylphenol, 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol, and acetic anhydride. The process involves the reaction of these chemicals under specific conditions to produce the final product.
Wissenschaftliche Forschungsanwendungen
IMMA has been the subject of numerous scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to be effective in the treatment of various neurological disorders, such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H19N3O3S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)11-6-4-5-7-12(11)21-8-13(19)16-15-18-17-14(22-15)9-20-3/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
InChI-Schlüssel |
ZZLYBLRTTVPIGB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)COC |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)


![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)


